molecular formula C20H16N2S2 B14611937 1,3-Benzenedicarbothioamide, N,N'-diphenyl- CAS No. 59411-78-8

1,3-Benzenedicarbothioamide, N,N'-diphenyl-

Katalognummer: B14611937
CAS-Nummer: 59411-78-8
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: YIXFWLYEXQXCGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a benzenedicarbothioamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbothioamide, N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenedicarbothioamide, N,N’-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1,3-Benzenedicarbothioamide, N,N’-diphenyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and interference with metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenylguanidine: Similar in structure but contains a guanidine group instead of thioamide.

    1,3-Diphenylurea: Contains a urea group instead of thioamide.

    1,3-Diphenylthiourea: Contains a thiourea group instead of thioamide.

Uniqueness

1,3-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific thioamide functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

59411-78-8

Molekularformel

C20H16N2S2

Molekulargewicht

348.5 g/mol

IUPAC-Name

1-N,3-N-diphenylbenzene-1,3-dicarbothioamide

InChI

InChI=1S/C20H16N2S2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24)

InChI-Schlüssel

YIXFWLYEXQXCGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)C(=S)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.